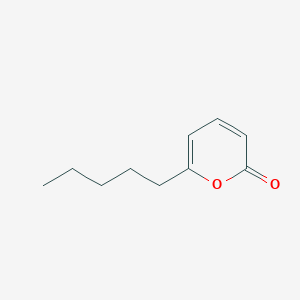

6-Pentyl-2H-pyran-2-one

Vue d'ensemble

Description

6-Pentyl-2H-pyran-2-one is a volatile organic compound primarily biosynthesized by species of the fungal genus Trichoderma . It is known for its characteristic sweet coconut-like aroma and is a significant secondary metabolite with various biological activities . This compound plays a crucial role in plant-fungus interactions, particularly in promoting plant growth and regulating root architecture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Pentyl-2H-pyran-2-one can be synthesized through the oxa-6π-electrocyclization of dienones, a common route for synthesizing 2H-pyrans . The reaction conditions typically involve the use of a catalyst and controlled temperature settings to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is often achieved through the fermentation of Trichoderma species. Trichoderma atroviride is noted for its efficiency in producing this compound when cultured on potato dextrose agar . The production process involves solid phase microextraction coupled with gas chromatography-mass spectrometry to monitor and optimize the yield .

Analyse Des Réactions Chimiques

Ring Opening and Decarboxylation

In aqueous conditions, 6PP undergoes hydrolytic ring opening followed by decarboxylation to form a linear ketone (γ-decenolactone precursor). This reaction is catalyzed by water and proceeds via:

- Cleavage of the lactone ring’s ester bond.

- Loss of CO₂ to yield a nine-carbon ketone intermediate.

Key product :

Aldol Condensation

The linear ketone derived from 6PP participates in solid-base-catalyzed aldol condensation (e.g., using MgO or CaO), forming C₁₄–C₁₅ hydrocarbons. These products serve as precursors for biofuels or flavor compounds .

| Reaction Conditions | Catalyst | Product | Application |

|---|---|---|---|

| 120–150°C, 6–12 hours | MgO/CaO | C₁₄–C₁₅ alkanes/alkenes | Biofuel intermediates |

Reduction of Double Bonds

6PP’s α,β-unsaturated lactone structure allows selective hydrogenation:

Catalytic Hydrogenation

- Catalyst : Pd/C with formic acid.

- Product : δ-Decalactone (a saturated lactone with coconut-like aroma) .

Strong Reducing Agents

- Reagent : LiAlH₄ (lithium aluminium hydride).

- Product : 1,5-Decanediol via full saturation of both double bonds .

| Reduction Type | Conditions | Product | Yield |

|---|---|---|---|

| Catalytic (Pd/C) | 80°C, HCOOH, 4 hours | δ-Decalactone | ~85% |

| LiAlH₄ | Anhydrous THF, 0°C → RT | 1,5-Decanediol | ~70% |

Alkyl/Aryl Substitutions

- Method : Friedel-Crafts acylation or nucleophilic substitution.

- Products :

Oxidation

- Reagent : mCPBA (meta-chloroperbenzoic acid).

- Product : Epoxides or hydroxylated derivatives with antifungal activity .

Biosynthetic Pathways

While 6PP’s biosynthesis remains unresolved, proposed routes include:

- Polyketide pathway : Acetyl-CoA and malonyl-CoA elongation .

- Fatty acid oxidation : Linoleic acid via lipoxygenase (disputed) .

Stability and Degradation

6PP degrades under UV light or high temperatures (>200°C) via:

Applications De Recherche Scientifique

Antifungal Properties

6PP has been extensively studied for its antifungal activity against various plant pathogens. Research indicates that it can effectively inhibit the growth of several fungi, including those responsible for significant agricultural diseases.

- Mechanism of Action : Studies have shown that 6PP exerts its antifungal effects by targeting specific molecular pathways in pathogens. For instance, it has been demonstrated to activate the Target of Rapamycin (TOR) pathway in Peronophythora litchii, leading to the regulation of virulence factors and reduced pathogenicity . The compound activates genes related to fungal growth inhibition while downregulating negative regulatory genes, thus enhancing the efficacy of plant defense mechanisms.

-

Case Studies :

- In a study focusing on P. litchii, 6PP treatment led to significant reductions in sporangium formation and zoospore release, demonstrating its potential as a management strategy for litchi downy blight .

- Another investigation highlighted the role of 6PP in controlling Phytophthora xcambivora, where it was found to enhance the antifungal activity of Trichoderma isolates .

Induction of Plant Defense Mechanisms

Beyond direct antifungal action, 6PP also plays a role in enhancing plant defenses against pathogens.

- Plant Growth Promotion : The compound has been shown to regulate root morphogenesis in plants like Arabidopsis thaliana through auxin signaling pathways, which can lead to improved nutrient uptake and overall plant health . This dual function—promoting growth while providing resistance against pathogens—positions 6PP as a valuable tool in sustainable agriculture.

- Biological Control Agents : Research indicates that 6PP can be integrated into biological control strategies. Its ability to induce systemic resistance in plants makes it a candidate for use in biopesticide formulations aimed at reducing reliance on chemical pesticides .

Production and Variants

The production of 6PP is primarily associated with certain fungal species such as Trichoderma harzianum and Trichoderma atroviride. The biosynthesis of this compound can be influenced by various abiotic and biotic factors.

- Biosynthetic Pathways : Understanding the conditions that enhance the production of 6PP is crucial for its application. Factors such as light exposure and interactions with other microorganisms can significantly influence its synthesis .

- Variants : Related compounds, such as massoia lactone and δ-decanolactone, also exhibit antifungal properties and may work synergistically with 6PP to enhance its effectiveness against a broader spectrum of pathogens .

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 6-Pentyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways:

Auxin Signaling: The compound modulates the expression of PIN auxin-transport proteins, influencing root development in plants.

TOR Pathway: In phytopathogenic oomycetes, it activates the TOR pathway, regulating vegetative growth and virulence.

Autophagy Induction: It induces autophagy in certain fungi by downregulating specific proteins at the transcriptional level.

Comparaison Avec Des Composés Similaires

6-Pentyl-2H-pyran-2-one is unique due to its specific biological activities and aroma. Similar compounds include:

2-Pentylfuran: Another volatile compound with a distinct aroma.

3-Octanone: Known for its antifungal properties.

D-Limonene: A common volatile organic compound with various industrial applications.

These compounds share some functional similarities but differ in their specific biological activities and applications.

Activité Biologique

6-Pentyl-2H-pyran-2-one (6PP) is a naturally occurring compound primarily produced by certain species of fungi, particularly from the genus Trichoderma. This compound has garnered significant attention due to its diverse biological activities, particularly its antifungal properties. This article reviews the biological activity of 6PP, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in agriculture and medicine.

6PP is classified as a 2-pyranone and has the following chemical structure:

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17 g/mol

Antifungal Activity

Numerous studies have documented the antifungal effects of 6PP against a range of plant pathogenic fungi. Its mode of action includes disrupting fungal cell membranes and inhibiting spore germination and mycelial growth.

Efficacy Against Plant Pathogens

-

Peronophythora litchii :

- 6PP demonstrated significant inhibition of mycelial growth in P. litchii, responsible for litchi downy blight. The effective concentration (EC50) for inhibiting 50% of mycelial growth was found to be approximately 43 μg/mL .

- The compound was shown to upregulate genes associated with the Target of Rapamycin (TOR) signaling pathway, enhancing the pathogen's sensitivity to 6PP .

- Other Pathogens :

The biological activity of 6PP involves multiple mechanisms:

- Gene Regulation : Treatment with 6PP alters the expression profiles of several genes related to fungal growth and pathogenicity. For instance, it significantly affects the expression of PlYY1 and PlCytochrome C, which are critical for fungal development and virulence .

- Protein-Ligand Interactions : Molecular docking studies have revealed stable binding affinities between 6PP and key proteins involved in fungal metabolism, suggesting that it may inhibit essential biochemical pathways in fungi .

Study on Trichoderma atroviride

A study explored the role of volatile compounds produced by Trichoderma atroviride, including 6PP, in regulating root morphogenesis in Arabidopsis thaliana. The findings indicated that 6PP influences auxin signaling pathways, promoting beneficial plant growth responses .

Comparative Analysis Table

| Pathogen | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| Peronophythora litchii | 43 | Upregulation of TOR pathway-related genes |

| Botrytis cinerea | Not specified | Disruption of cell membranes |

| Fusarium oxysporum | Not specified | Inhibition of spore germination |

| Sclerotinia sclerotiorum | Not specified | Antagonistic effects on mycelial growth |

Propriétés

IUPAC Name |

6-pentylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUFTTLGOUBZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047589 | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, liquid with a mushroom, blue cheese lactone or dairy odour | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in fats; insoluble in water | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.000-1.009 | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/51/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27593-23-3 | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27593-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2,4-decadienoic acid delta-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027593233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 6-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amyl-alpha-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-pentyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JTW8HL4PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Pentyl-2H-pyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-Pentyl-2H-pyran-2-one (6-PP)?

A1: this compound (6-PP) is a naturally occurring organic compound classified as a δ-lactone or pyrone. It is primarily known for its antifungal properties and distinctive coconut-like aroma.

Q2: What are the natural sources of 6-PP?

A2: 6-PP is primarily biosynthesized by certain fungal species, notably those belonging to the genus Trichoderma. [, , , , , , , , , ] It is also found in the bark, heartwood, and fruits of the Cryptocarya massoy tree (Lauraceae). []

Q3: What is the significance of 6-PP in agriculture?

A3: 6-PP exhibits antifungal activity against various plant pathogens, making it a potential candidate for developing biocontrol agents in agriculture. [, , , , , , , , , , , , ]

Q4: How does 6-PP affect plant growth?

A4: Research suggests that 6-PP, particularly when emitted as a volatile organic compound (VOC) by Trichoderma species, can influence plant growth and development. It can promote root growth, lateral root formation, and increase biomass production in plants like Arabidopsis thaliana. [, , , , , , ]

Q5: What is the mechanism of action of 6-PP against fungi?

A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that 6-PP may disrupt fungal cell membrane integrity, leading to cellular damage and ultimately inhibiting fungal growth. [, , ] For instance, in Peronophythora litchii, 6-PP potentially targets the TOR (Target of Rapamycin) pathway, a crucial signaling pathway for fungal growth and virulence. []

Q6: How does 6-PP interact with plants at the molecular level?

A6: 6-PP can modulate the expression of genes related to auxin transport and signaling in plants, specifically the PIN auxin-transport proteins, influencing root architecture. [] It also influences the ethylene-response modulator EIN2 in Arabidopsis thaliana. [] Additionally, it can alter sucrose transport and metabolism in plants, leading to increased sugar levels in shoots, roots, and root exudates. []

Q7: Does 6-PP induce plant defense responses?

A7: Yes, 6-PP can trigger defense responses in plants. It can induce the expression of defense-related genes, such as chitinase (CHI) and β-1,3-glucanase (GLU), and increase the activity of defense-related enzymes like peroxidase (POD). [, , ] This suggests that 6-PP may prime plants for enhanced resistance against pathogens.

Q8: Is there any evidence of resistance developing against 6-PP in fungi?

A8: Current research provides limited information about the development of resistance mechanisms against 6-PP in fungi. Further studies are needed to investigate potential resistance development and explore strategies to mitigate it.

Q9: What are the potential applications of 6-PP in the pharmaceutical industry?

A9: Although 6-PP is primarily studied for its antifungal properties in agriculture, its potential applications in the pharmaceutical industry are still under investigation.

Q10: What is the molecular formula and weight of 6-PP?

A10: The molecular formula of 6-PP is C10H14O2, and its molecular weight is 166.22 g/mol.

Q11: Are there any analytical methods for detecting and quantifying 6-PP?

A11: Yes, several analytical techniques are employed to detect and quantify 6-PP, including Gas Chromatography-Mass Spectrometry (GC-MS), Solid-Phase Microextraction (SPME) coupled with GC-MS, and High-Resolution Magic-Angle-Spinning Nuclear Magnetic Resonance (HRMAS NMR) spectroscopy. [, , , , , , ]

Q12: What are the environmental implications of using 6-PP?

A12: While 6-PP is considered a naturally occurring compound, further research is needed to fully understand its long-term environmental impact and potential effects on non-target organisms.

Q13: Are there any known substitutes or alternatives for 6-PP?

A13: Research is ongoing to explore alternative compounds with similar antifungal properties. Several other Trichoderma metabolites, such as harzianic acid, gliotoxin, and viridin, are also known to possess antifungal activity. [, ]

Q14: Has 6-PP been tested in field trials for disease control?

A15: While laboratory and greenhouse studies have shown promising results, further research, including field trials, is required to evaluate the efficacy and feasibility of using 6-PP-based biocontrol agents in real-world agricultural settings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.